3-Acetamido-2-methylphenyl Acetate

Solid Form Screening Crystallization Polymorph Control

This compound is the definitive Pemetrexed Impurity 74, essential for stability-indicating HPLC methods for pemetrexed API per ICH Q3A. Unique ortho-methyl substitution (mp 98–100°C, XLogP3 0.9) ensures distinct chromatographic retention versus 3-acetamidophenyl acetate (mp 91–93°C) and regioisomers. Achievable at 94% yield via a robust two-step reduction/acetylation, its crystalline solid simplifies multi-kg campaigns. Protected phenol and amine groups enable orthogonal deprotection for synthesizing kinase inhibitors and GPCR modulators. Order now for regulatory impurity profiling.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 76064-16-9
Cat. No. B1292072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-2-methylphenyl Acetate
CAS76064-16-9
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1OC(=O)C)NC(=O)C
InChIInChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13)
InChIKeyJGAOUSXREOGFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9) – 基线概述与采购意向


3-Acetamido-2-methylphenyl acetate (CAS 76064-16-9) is an ortho-methyl-substituted phenyl acetate bearing an acetamido group at the 3-position. Its molecular formula is C₁₁H₁₃NO₃ (MW 207.23 g/mol) . This compound functions as a protected phenolic building block and is recognized as Pemetrexed Impurity 74, a key process-related substance in the synthesis of the antifolate antineoplastic agent pemetrexed . It is also cited as an intermediate in EP1403255 A1 (Sumitomo Pharmaceuticals) [1].

3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9) – 为何不可随意替换同系物


Although several phenyl acetate analogs share the C₁₁H₁₃NO₃ formula or similar acetamido functionality, simple substitution can disrupt both physical handling and synthetic utility. Ortho‑methyl substitution (2-position) in 3-acetamido-2-methylphenyl acetate confers a melting point of 98–100 °C and an XLogP3 of 0.9 , which differ markedly from the unsubstituted analog 3‑acetamidophenyl acetate (m.p. 91–93 °C, XLogP3 1.0) and the regioisomer 2-acetamido-4-methylphenyl acetate (estimated m.p. 137 °C) . These variations impact purification, formulation, and chromatographic behavior, while the compound’s unique role as Pemetrexed Impurity 74 precludes substitution in pharmaceutical impurity profiling.

3-Acetamido-2-methylphenyl Acetate (76064-16-9) – 定量差异化证据指南


Melting Point: Ortho-Methyl vs. Unsubstituted Analog

3-Acetamido-2-methylphenyl acetate exhibits a melting point range of 98–100 °C , which is approximately 7 °C higher than that of its unsubstituted analog, 3-acetamidophenyl acetate (91–93 °C) . This ortho-methyl effect increases crystal lattice energy and facilitates isolation as a free-flowing solid.

Solid Form Screening Crystallization Polymorph Control

Lipophilicity: XLogP3 Ortho-Methyl vs. Unsubstituted Analog

The computed XLogP3 for 3-acetamido-2-methylphenyl acetate is 0.9 , whereas the unsubstituted analog 3-acetamidophenyl acetate has an XLogP3 of 1.0 [1]. This small but measurable reduction in lipophilicity stems from the ortho-methyl group slightly shielding the polar acetamido moiety.

Lipophilicity ADME Prediction Chromatographic Retention

Chromatographic Identity: Pemetrexed Impurity 74

3-Acetamido-2-methylphenyl acetate is officially designated as Pemetrexed Impurity 74 . In validated reversed-phase HPLC methods for pemetrexed disodium, this impurity exhibits a characteristic retention time that is distinct from other process-related impurities [1]. Regioisomers or analogs lacking the exact substitution pattern would co‑elute at different positions, compromising quantitation accuracy.

Pharmaceutical Impurity Profiling HPLC Method Validation ICH Q3A

Synthetic Yield: Optimized One-Pot Acetylation

A reported synthesis route starting from 3‑nitro‑o‑cresol, involving catalytic reduction followed by acetylation, delivers 3‑acetamido‑2‑methylphenyl acetate in 94% isolated yield (12.7 g from a 170 mmol scale) . While no direct comparator yield is available for the unsubstituted analog under identical conditions, the ortho‑methyl group appears to facilitate efficient purification via precipitation, contrasting with typical yields of 80–90% for simpler phenyl acetate derivatives.

Process Chemistry Esterification Protecting Group Strategy

Commercial Purity: 98+% by HPLC, NMR, GC

Commercially supplied 3‑acetamido‑2‑methylphenyl acetate is routinely certified at ≥98% purity, with batch‑specific analytical data including HPLC, NMR, and GC provided by major vendors . This purity level is comparable to the best available grades of related phenyl acetates (e.g., 3‑acetamidophenyl acetate, typically offered at 95–98%) but is consistently achieved at a specification of 98+%.

Quality Control Analytical Certificate Research Chemical Procurement

Regioisomeric Comparison: Melting Point vs. 2-Acetamido-4-methylphenyl Acetate

The regioisomer 2‑acetamido‑4‑methylphenyl acetate (CAS 75813‑74‑0) has a predicted melting point of 137.46 °C , significantly higher than the 98–100 °C observed for 3‑acetamido‑2‑methylphenyl acetate . This 39 °C difference reflects how the relative placement of acetamido and methyl groups on the phenyl ring dramatically alters solid‑state packing.

Regioisomer Separation Solid-State Properties Crystallization Screening

3-Acetamido-2-methylphenyl Acetate (76064-16-9) – 最佳科研与工业应用场景


Pemetrexed Impurity Reference Standard

As Pemetrexed Impurity 74, this compound is essential for developing and validating stability‑indicating HPLC methods for pemetrexed disodium active pharmaceutical ingredient (API) and finished drug product. Its specific retention time and UV/Vis response are required for accurate quantitation and compliance with ICH Q3A guidelines .

Ortho‑Methyl‑Substituted Building Block for Medicinal Chemistry

The ortho‑methyl group introduces steric hindrance that can modulate binding to biological targets. The protected phenol (acetate) and protected amine (acetamido) allow for selective deprotection strategies, making this compound a versatile scaffold for synthesizing kinase inhibitors, GPCR modulators, and other drug‑like molecules .

Process Development and Scale‑Up of Phenyl Acetate Intermediates

The reported 94% isolated yield from a straightforward two‑step sequence (reduction/acetylation) makes this compound an attractive intermediate for large‑scale synthesis. Its solid physical form (m.p. 98–100 °C) facilitates isolation and handling in multi‑kilogram campaigns, reducing operational complexity compared to lower‑melting or oily analogs.

Crystallization and Solid‑Form Screening

The well‑defined melting point of 98–100 °C and consistent purity (98+%) enable reproducible crystallization studies. This compound serves as a model system for investigating the impact of ortho‑methyl substitution on crystal packing and polymorphism, relevant to both API and intermediate development .

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